pKa Differentiation: Modulated Basicity Compared to 4-(1,1-Difluoroethyl)aniline and 4-Fluoroaniline
3-(1,1-Difluoroethyl)-4-fluoroaniline exhibits a predicted pKa of 4.10 ± 0.10, which is intermediate between the pKa of 4-(1,1-difluoroethyl)aniline (3.80 ± 0.10) and 4-fluoroaniline (4.65 at 25°C) . This modulation in basicity results from the combined electron-withdrawing effects of the 1,1-difluoroethyl group and the para-fluorine substituent. The intermediate pKa value influences the compound's ionization state at physiological pH, directly impacting its absorption, distribution, and target binding in biological systems.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 4.10 ± 0.10 (predicted) |
| Comparator Or Baseline | 4-(1,1-Difluoroethyl)aniline: 3.80 ± 0.10 (predicted); 4-Fluoroaniline: 4.65 at 25°C |
| Quantified Difference | +0.30 vs. 4-(1,1-difluoroethyl)aniline; -0.55 vs. 4-fluoroaniline |
| Conditions | Predicted values based on computational models (ACD/Labs); experimental value for 4-fluoroaniline at 25°C |
Why This Matters
An intermediate pKa value offers a distinct balance between permeability and solubility, which can be exploited to optimize pharmacokinetic properties without resorting to additional synthetic modifications.
